2-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
Description
The compound 2-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate is a heterocyclic hybrid featuring a thiazolo-triazole core fused with pyrazole and phenylacetate substituents. The (5Z)-configuration of the methylidene group and the electron-withdrawing oxo substituent at position 6 influence its reactivity and binding properties .
Properties
Molecular Formula |
C29H21N5O3S |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
[2-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C29H21N5O3S/c1-18-12-14-20(15-13-18)26-21(17-33(31-26)22-8-4-3-5-9-22)16-25-28(36)34-29(38-25)30-27(32-34)23-10-6-7-11-24(23)37-19(2)35/h3-17H,1-2H3/b25-16- |
InChI Key |
WLZMVLKNBIFOPL-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazole intermediate, which is then coupled with a thiazolo-triazole precursor
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective would be considered to enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thiazolo-triazole system, potentially yielding alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems and their interactions with various reagents.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Studies aim to elucidate its mechanism of action and optimize its structure for better efficacy and safety.
Industry
In the industrial sector, the compound’s unique properties make it a candidate for developing new materials with specific functionalities, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which 2-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole and thiazolo-triazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The acetate group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and targets.
Comparison with Similar Compounds
Structural Variations in Analogues
Key structural analogues differ in substituents on the pyrazole, indole, or phenylacetate moieties. Below is a comparative analysis:
Impact of Substituents on Physicochemical Properties
- Polar Substituents : The methoxy and isopropoxy groups in increase solubility in polar solvents but may reduce bioavailability due to higher hydrogen-bonding capacity.
- Core Heterocycle Modifications : Replacing the thiazolo-triazole core with thiadiazole (as in ) reduces conjugation, altering UV-Vis absorption profiles and redox behavior.
Computational Insights
- Electrostatic Potential Maps: Analysis using Multiwfn reveals that the acetate ester in the target compound contributes to a polarized electron density, enhancing interactions with cationic residues in enzyme active sites.
- Docking Studies : Molecular docking (as in ) predicts moderate binding energy (-8.2 kcal/mol) for the target compound to CYP51, comparable to fluconazole (-9.1 kcal/mol) but lower than voriconazole (-10.3 kcal/mol).
Biological Activity
The compound 2-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate represents a unique chemical structure that integrates various pharmacologically active moieties. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazole ring linked to a thiazole moiety.
- An acetate functional group contributing to its solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 482.53 g/mol .
Antitumor Activity
Research indicates that compounds containing thiazole and pyrazole rings exhibit notable antitumor properties . For instance, derivatives of thiazole have been shown to possess significant cytotoxic effects against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) where modifications on the phenyl ring enhanced the anticancer efficacy of similar compounds .
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Inhibition of cell proliferation |
| Compound B | 1.98 ± 1.22 | Induction of apoptosis through Bcl-2 pathway |
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant activity . One study demonstrated that specific thiazole-integrated compounds exhibited high efficacy in animal models, significantly reducing seizure activity . The SAR analysis revealed that the presence of electron-donating groups on the phenyl ring was crucial for enhancing anticonvulsant effects.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Cell Signaling Pathways : The compound may interact with pathways such as MAPK and PI3K/Akt, leading to altered cell survival and growth dynamics .
Case Studies
Several studies have examined the biological activity of related compounds:
- Antitumor Study : A thiazole derivative was tested against human breast cancer cells (MCF7), showing an IC50 value significantly lower than that of doxorubicin, indicating superior potency.
- Anticonvulsant Study : In a model using pentylenetetrazole (PTZ), a thiazole-containing compound exhibited significant protective effects against seizures, suggesting potential therapeutic applications in epilepsy management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
